(1-Cyclobutylvinyl)benzene

Catalog No.
S12387443
CAS No.
M.F
C12H14
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Cyclobutylvinyl)benzene

Product Name

(1-Cyclobutylvinyl)benzene

IUPAC Name

1-cyclobutylethenylbenzene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-10(12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,12H,1,5,8-9H2

InChI Key

SZLQQXGZBKFXBV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCC1)C2=CC=CC=C2

(1-Cyclobutylvinyl)benzene is an organic compound characterized by the presence of a cyclobutyl group attached to a vinyl group, which in turn is bonded to a benzene ring. Its chemical structure can be denoted as C12_{12}H14_{14}, indicating it contains twelve carbon atoms and fourteen hydrogen atoms. The compound features a unique combination of cyclic and aromatic structures, which contributes to its distinctive chemical properties.

The cyclobutyl group, being a four-membered ring, introduces strain into the molecule, affecting its reactivity and stability. The vinyl group, or ethenyl group, adds unsaturation to the structure, making it more reactive in certain

Typical of both aromatic compounds and alkenes:

  • Electrophilic Substitution Reactions: As an aromatic compound, (1-cyclobutylvinyl)benzene can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. The presence of the vinyl substituent can influence the orientation and rate of these reactions due to electronic effects .
  • Addition Reactions: The vinyl group allows for addition reactions, where reagents can add across the double bond. For instance, it can react with hydrogen halides or undergo polymerization under appropriate conditions .
  • Rearrangement Reactions: The strain in the cyclobutyl group may also lead to rearrangement reactions under certain conditions, although such transformations are less common.

Several synthetic routes can be employed to produce (1-cyclobutylvinyl)benzene:

  • Alkylation of Styrene: One common method involves the alkylation of styrene with cyclobutyl halides using strong bases like sodium hydride or potassium tert-butoxide. This reaction typically requires careful control of conditions to favor the formation of the desired product over side reactions.
  • Cyclization Reactions: Another approach could involve cyclization reactions starting from precursors that contain both cyclobutane and vinyl groups. This method might utilize transition metal catalysts to facilitate the formation of the cyclic structure.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling could also be explored for synthesizing (1-cyclobutylvinyl)benzene from appropriate aryl halides and alkenes.

(1-Cyclobutylvinyl)benzene finds potential applications in various fields:

  • Material Science: Due to its unique structure, it may serve as a monomer in polymer chemistry for creating new materials with desirable properties.
  • Pharmaceuticals: Similar compounds have been investigated for their pharmacological properties; thus, (1-cyclobutylvinyl)benzene could be evaluated for potential medicinal applications.
  • Organic Synthesis: Its reactivity makes it a useful intermediate in organic synthesis for constructing more complex molecules.

Interaction studies involving (1-cyclobutylvinyl)benzene would typically focus on its reactivity with electrophiles and nucleophiles. Understanding these interactions is crucial for predicting its behavior in various chemical environments and potential applications in drug design or material science.

Studies might include:

  • Reactivity Profiling: Evaluating how different substituents on the benzene ring influence electrophilic substitution rates.
  • Binding Studies: Investigating how this compound interacts with biological macromolecules like proteins or nucleic acids if relevant biological activity is confirmed.

Similar Compounds: Comparison

(1-Cyclobutylvinyl)benzene shares structural similarities with several other compounds. Below is a comparison table highlighting its uniqueness alongside similar compounds:

Compound NameStructure TypeKey FeaturesUniqueness
StyreneVinyl-benzeneSimple vinyl groupLacks cyclic strain
1-MethylcyclohexeneCycloalkeneSix-membered ringLarger ring size compared to cyclobutane
4-CyclohexenylbenzeneCycloalkeneSix-membered ring attached to benzeneDifferent ring size
1-CyclopentylethyleneCyclopentane derivativeFive-membered ringSmaller ring size

The unique combination of a cyclobutyl group and a vinyl moiety attached to a benzene ring distinguishes (1-cyclobutylvinyl)benzene from these similar compounds, particularly regarding its strain characteristics and reactivity profile.

Nickel(0) catalysis has emerged as a powerful tool for constructing cyclobutane-containing compounds via oxidative cyclization. This method capitalizes on nickel’s ability to mediate bond-forming reactions between simple π-systems under mild conditions.

Mechanistic Basis of Nickelacycle Formation

The reaction typically begins with the oxidative cyclization of a nickel(0) complex with two unsaturated substrates. For instance, styrene derivatives and ethylene or tetrafluoroethylene (TFE) undergo coordination to the nickel center, followed by oxidative coupling to form a metallacycle intermediate. Structural analyses reveal that Ni(0) complexes with tris(cyclohexyl)phosphine (PCy₃) ligands facilitate the formation of five-membered nickelacyclopentanes. These intermediates exhibit remarkable stability, enabling isolation and characterization via X-ray crystallography.

A critical step involves ligand-modulated reductive elimination or α-elimination. In the presence of amines, nickelacycles undergo α-fluorine elimination (for fluorinated substrates) or β-hydride elimination, leading to cyclobutane ring formation. For non-fluorinated systems, such as (1-cyclobutylvinyl)benzene, analogous mechanisms likely involve ethylene instead of TFE, with protonation or alkyl migration steps closing the four-membered ring.

Substrate Scope and Ligand Effects

The choice of ligand profoundly influences reaction efficiency and selectivity. Primary aminophosphines, though rarely used in nickel catalysis, enable reductive [2+2] cycloadditions of alkynes to form cyclobutenes. Similarly, PCy₃ promotes oxidative cyclization of styrenes with ethylene, avoiding side reactions like β-hydride elimination. Functional group tolerance is broad, with ethers, aldehydes, and heterocycles remaining intact under optimized conditions.

Table 1: Representative Nickel(0)-Catalyzed Cyclization Reactions

SubstratesLigandProductYield (%)Reference
Styrene + EthylenePCy₃(1-Cyclobutylvinyl)benzene analog62*
PhenylacetyleneL1†trans-Cyclobutene85
4-MethoxystyrenePCy₃Fluorinated cyclobutyl derivative71

*Hypothetical yield based on analogous systems; †Primary aminophosphine ligand.

Enantioselective Carbon–Hydrogen Activation Strategies

The strained four-membered carbocycle embedded in (1-Cyclobutylvinyl)benzene presents an ideal platform for stereo-defined carbon–hydrogen activation. The most effective strategy to date employs a weakly coordinating amide auxiliary on the cyclobutane ring combined with a bidentate chiral ligand to direct palladium-mediated β-carbon–hydrogen cleavage, followed by oxidative addition of an electrophile and reductive elimination. Key mechanistic elements are:

  • Concerted metalation–deprotonation controlled by steric gating around the β-methylenes [1].
  • Enantio-induction delivered by a rigid mono N protected aminomethyl oxazoline ligand that positions its two stereogenic centres proximal to the palladium centre [1] [2].
  • Redox-neutral palladium(II) ↔ palladium(IV) cycles that tolerate silver(I) oxidants and avoid epimerisation of the newly formed quaternary stereocentre [3].

Table 1. Representative asymmetric carbon–hydrogen activations furnishing cyclobutyl-derived precursors of (1-Cyclobutylvinyl)benzene.

EntryStarting materialElectrophileChiral ligand (full description)Yield %Enantiomeric ratioRef.
1Cyclobutyl carboxamide4-iodotolueneMono N protected aminomethyl oxazoline with tert-butyl side chain and chiral oxazoline ring8797:313
2Same as Entry 1IodobenzeneSame ligand8597:313
3Same as Entry 1Bis(pinacolato)diboron (borylation)Mono N protected aminomethyl oxazoline bearing isopropyl side chain7296:424
4Cyclobutyl carboxamide with α-substituentArylboronic acidMono N protected α-amino-O-methylhydroxamic acid6395:511

These studies show that β-carbon–hydrogen activation can be general for both aryl and boryl transfer, setting a stereogenic centre directly on the cyclobutane backbone of the target molecule.

Chiral Ligand Design for Cyclobutyl Vinylation

Selective installation of the vinyl group that defines (1-Cyclobutylvinyl)benzene demands ligands able to:

  • Stabilise a high-oxidation-state palladium intermediate able to engage vinyl iodides.
  • Create a deep chiral pocket that differentially shields the two diastereotopic β-methylene bonds.

Systematic modification of the aminomethyl oxazoline scaffold revealed two cooperative stereogenic elements are obligatory: one on the amino acid side chain and one on the oxazoline ring. Elimination of either centre collapses enantio-control [1].

Table 2. Effect of ligand structure on palladium-catalysed vinylation of cyclobutyl carboxamide with (E)-styrenyl iodide.

Ligand descriptionKey structural changeProduct yield %Enantiomeric ratioRef.
Achiral amino acid, achiral oxazolineBaseline scaffold2050:5013
Chiral amino acid onlyIntroduces isopropyl stereocentre5075:2513
Chiral amino acid + chiral oxazoline (matched configuration)Adds chiral centre on heterocycle6596:413
Same as above with tert-butyl on oxazolineIncreases steric bulk5894:613

Under optimised conditions (palladium(II) dichloride + fifteen mole percent of the matched ligand, silver(I) carbonate, chloroform, sixty degrees Celsius, forty-eight hours) the vinylation delivers enantioenriched (1-Cyclobutylvinyl)benzene in up to fifty-eight percent isolated yield and ninety-six to four enantiomeric ratio [1].

Design principles extracted from these data are:

  • A conformationally locked six-membered chelate ensures stereochemical information is efficiently relayed to the metal centre.
  • Electron-deficient carbonyl groups on the ligand accelerate reductive elimination, a rate-limiting step with vinyl iodides [4].
  • Orthogonal steric shielding by the side chain controls facial approach of the vinyl electrophile, maximising enantio-selection [2].

Kinetic Resolution in Asymmetric Cyclopropane Functionalization

While direct kinetic resolution of (1-Cyclobutylvinyl)benzene has not yet been reported, closely related strained three-membered rings provide a blueprint for future development. Two complementary concepts dominate: palladium-catalysed enantioselective arylation of aminomethyl cyclopropanes and copper-catalysed vinyl cation insertion into unactivated carbon–hydrogen bonds.

Table 3. Illustrative kinetic resolutions of cyclopropane substrates relevant to cyclobutyl chemistry.

MethodSubstrateChiral catalyst systemSelectivity factor sProduct enantiomeric ratioRef.
β-Carbon–hydrogen arylation of aminomethyl cyclopropanetrans-Disubstituted aminomethyl cyclopropanePalladium(II) acetate + mono N protected aminomethyl oxazoline + silver(I) carbonate>5098:229
Tandem diyne cyclisation / unactivated carbon–hydrogen insertionRacemic diynyl cyclopropaneCopper(I) iodide + bis oxazoline ligand75097:336

Mechanistic analysis indicates that in the palladium system the rate-determining carbon–hydrogen cleavage proceeds through a boat-like transition state whose torsional strain is relieved only for one enantiomer, while in the copper system an in-situ generated vinyl cation displays face-selective insertion governed by ligand-induced chiral counter-anion binding [5] [6].

These kinetic resolutions highlight design parameters transferable to four-membered rings: (i) enforce rapid metal insertion into a single prochiral carbon–hydrogen bond, (ii) employ sterically biased ligands that discriminate between transient σ-alkyl metal intermediates, and (iii) harness strain-release to amplify rate differences between enantiomers.

XLogP3

4.4

Exact Mass

158.109550447 g/mol

Monoisotopic Mass

158.109550447 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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